molecular formula C9H6INO B1642623 4-Hydroxy-8-iodoquinoline

4-Hydroxy-8-iodoquinoline

Cat. No.: B1642623
M. Wt: 271.05 g/mol
InChI Key: WTZKVPWLTHDRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-8-iodoquinoline is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties
4-HIQ has been studied for its antimicrobial and antifungal activities. Research indicates that derivatives of 8-hydroxyquinoline, including 4-HIQ, exhibit significant activity against various pathogens. For instance, a study demonstrated that certain iodoquinoline derivatives showed promising effects against Staphylococcus epidermidis, a common skin pathogen, suggesting their potential use in wound care formulations .

Anticancer Activity
Numerous studies have reported on the anticancer properties of 8-hydroxyquinoline derivatives. Specifically, metal complexes formed with 4-HIQ have shown cytotoxic effects against various cancer cell lines. For example, zinc and copper complexes of 8-hydroxyquinoline derivatives were found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The structure-activity relationship (SAR) studies indicate that substituents on the quinoline ring can significantly enhance the anticancer activity of these compounds .

Case Study: Metal Complexes
A notable case study involved the synthesis of copper(II) complexes with 4-HIQ derivatives, which exhibited IC50 values as low as 1.4 nM against hepatoma cells. These complexes were shown to induce reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis .

Agricultural Applications

Iodine Biofortification
Recent research has explored the use of iodoquinolines for biofortifying crops with iodine. A study demonstrated that applying iodoquinolines, including 4-HIQ, to potato plants resulted in significant increases in iodine content in tubers, enhancing their nutritional value . This application is particularly relevant given the global concern over iodine deficiency.

Materials Science

Dyes and Pigments
4-HIQ is also utilized in the development of dyes and pigments due to its chemical stability and ability to form complexes with metal ions. This property is advantageous for creating colorants with enhanced durability and performance in various industrial applications.

Chemical Synthesis

Building Block for Complex Molecules
In synthetic chemistry, 4-HIQ serves as a valuable building block for synthesizing more complex quinoline derivatives. Its functional groups allow for various chemical modifications, making it an important precursor in the development of new compounds with tailored properties .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAntimicrobial and anticancer propertiesEffective against S. epidermidis; cytotoxicity against cancer cells
Agricultural ApplicationsIodine biofortification in cropsSignificant increase in iodine levels in potatoes
Materials ScienceDevelopment of dyes and pigmentsEnhanced stability and performance
Chemical SynthesisBuilding block for complex quinoline derivativesVersatile precursor for new compound synthesis

Properties

IUPAC Name

8-iodo-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZKVPWLTHDRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312802
Record name 8-Iodo-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832717-35-8
Record name 8-Iodo-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832717-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iodo-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-Iodo-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (15.69 g, 49.8 mmol) was suspended in phenylether (40 mL) and the mixture heated to boiling. After 30 min, reaction was completed by LCMS. The crude was transferred to a bequer and cooled to room temperature. Hexanes (500 mL) were added and the mixture was stirred for 10 min. The solid was retrieved by filtration, thoroughly washed with hexanes and purified by HPLC to afford 8-iodo-1H-quinolin-4-one as a brownish solid (4.4 g, 23%). 1H NMR (DMSO-d6, 400 MHz) δ 6.14 (d, 1H), 7.09 (t, 1H), 7.88 (d, 1H), 8.08 (dd, 1H), 8.16 (dd, 1H). Exact mass calculated for C9H6INO 270.95, found 271.8 (MH+).
Quantity
15.69 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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